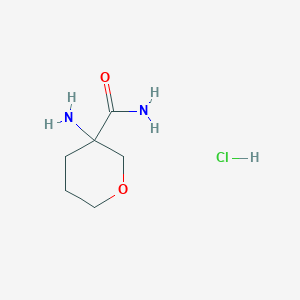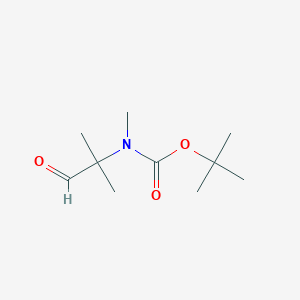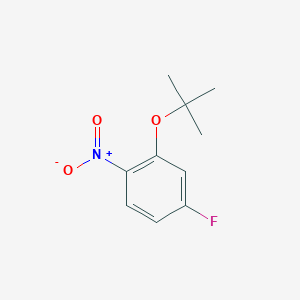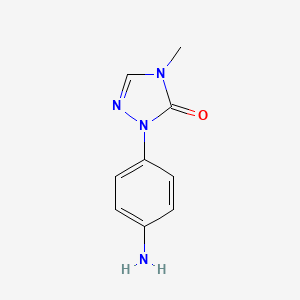
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride
Übersicht
Beschreibung
The compound “1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride” is a complex organic molecule. It likely contains a quinoxalinone group, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as imidazolines and imidazo[1,2‐a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antihypoxic Activity
Researchers focused on quinoxaline derivatives for their potential antihypoxic effects, discovering that several amides derived from the quinoxaline nucleus exhibited high antihypoxic activities, indicating potential as antioxidants and for further pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).
Antimicrobial Activity
Another study explored the antimicrobial activity of new quinoxaline derivatives, synthesizing compounds that showed promising antimicrobial properties. This research suggests quinoxaline derivatives' potential in developing new antimicrobial agents (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
Synthesis and Reactivity
The synthesis of quinoxaline derivatives and their reactivity, including the potential as protecting groups in oligodeoxyribonucleotide synthesis, highlights the versatility of these compounds in chemical synthesis and potential therapeutic applications (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).
Structural and Electronic Studies
Quinoxaline derivatives have been subjects of Density Functional Theory (DFT) calculations, electronic structure, and nonlinear optical (NLO) analysis, revealing detailed insights into their properties. Such studies are crucial for understanding the compound's potential applications in materials science and electronics (Halim & Ibrahim, 2017).
Novel Synthesis Routes and Applications
Research on novel synthesis routes for quinoxaline derivatives opens up possibilities for new biological and electrochemical applications. These routes may offer more efficient pathways to synthesize compounds with significant pharmacological properties (Zouitini et al., 2017).
Zukünftige Richtungen
While specific future directions for this compound are not known, research into similar compounds continues to be an active area of study. For example, the development of new pyrrolidine compounds with different biological profiles is a current area of interest . Another area of interest is the development of imageable curcuminoids for real-time management of therapy .
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-3-methylquinoxalin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8;/h2-5H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTYWBWLZRNMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride | |
CAS RN |
1427380-59-3 | |
| Record name | 2(1H)-Quinoxalinone, 1-(2-aminoethyl)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)






![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)



